Introduction: The Significance of a Privileged Scaffold
Introduction: The Significance of a Privileged Scaffold
An In-Depth Technical Guide to 2-Amino-5-methylthiazole (CAS 7305-71-7)
A Note on Chemical Identification: This guide addresses the chemical compound identified by the Chemical Abstracts Service (CAS) number 7305-71-7 . It is critical for researchers to note that this CAS number is uniquely assigned to 2-Amino-5-methylthiazole . The topic request mentioned "2-amino-5-iodothiazole" with this CAS number; however, this is incorrect. A CAS number provides an unambiguous identification for a single chemical substance. Therefore, this document will focus exclusively on the technical details of 2-Amino-5-methylthiazole.
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties, hydrogen bonding capabilities, and rigid framework allow it to effectively interact with a wide array of biological targets. The specific derivative, 2-Amino-5-methylthiazole, serves as a pivotal building block and a highly valuable intermediate in the synthesis of more complex molecules, most notably in the production of non-steroidal anti-inflammatory drugs (NSAIDs).[2] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its synthesis, properties, applications, and analytical characterization.
Physicochemical and Spectroscopic Profile
Accurate characterization is the foundation of all chemical research and development. 2-Amino-5-methylthiazole is typically a white to light yellow crystalline powder.[3] Its core properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 7305-71-7 | [4],[3] |
| Molecular Formula | C₄H₆N₂S | [4],[3] |
| Molecular Weight | 114.17 g/mol | [3],[5] |
| IUPAC Name | 5-methyl-1,3-thiazol-2-amine | [5] |
| Melting Point | 93-98 °C | [4],[3],[6] |
| Appearance | White to Light Yellow Crystalline Powder | [3],[6] |
| Solubility | Soluble in polar solvents like water and alcohols. | [1] |
| InChI Key | GUABFMPMKJGSBQ-UHFFFAOYSA-N | [1] |
Spectroscopic Data
The identity and purity of 2-Amino-5-methylthiazole are confirmed through standard spectroscopic methods.
-
¹H NMR (DMSO-d₆): The proton NMR spectrum typically shows a singlet for the methyl protons (CH₃) around δ 2.32 ppm, a singlet for the C4-proton of the thiazole ring, and a broad singlet for the amino protons (NH₂) around δ 6.91 ppm.[7]
-
¹³C NMR (Predicted): Key shifts are expected for the C2 (amino-substituted carbon, ~170 ppm), C5 (methyl-substituted carbon), C4, and the methyl carbon.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight of approximately 114.17.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for N-H stretching of the primary amine, C=N stretching within the thiazole ring, and C-H stretching of the methyl group.[7][8]
Synthesis and Mechanistic Causality
The primary and most efficient route for synthesizing 2-aminothiazole derivatives is the Hantzsch Thiazole Synthesis .[9][10] This classic condensation reaction provides a reliable pathway to the core scaffold.
The Hantzsch Thiazole Synthesis
The reaction involves the condensation of an α-halocarbonyl compound with a thiourea.[10] For 2-amino-5-methylthiazole, the logical precursors are a halogenated derivative of acetone (e.g., 1-chloro-2-propanone or 1-bromo-2-propanone) and thiourea.
Reaction Mechanism: The causality of this reaction is rooted in fundamental principles of nucleophilicity and electrophilicity.
-
Nucleophilic Attack: The process begins with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of the haloketone. This is the rate-determining step and forms an S-alkylated intermediate (isothiouronium salt).
-
Intramolecular Cyclization: The terminal amino group of the intermediate then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon.
-
Dehydration: The resulting tetrahedral intermediate readily undergoes dehydration (loss of a water molecule) to form the stable aromatic thiazole ring.
Caption: General mechanism of the Hantzsch synthesis for 2-Amino-5-methylthiazole.
Protocol: Laboratory-Scale Hantzsch Synthesis
This protocol describes a standard procedure for the synthesis of 2-amino-5-methylthiazole.
Materials and Reagents:
-
1-Chloro-2-propanone (stabilized solution)
-
Thiourea
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate or other mild base
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 eq) in ethanol.
-
Addition of Haloketone: To the stirring solution, add 1-chloro-2-propanone (1.0-1.1 eq) dropwise at room temperature. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Neutralization: Redissolve the residue in water and neutralize by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8. This precipitates the free base of 2-amino-5-methylthiazole.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the final product.
-
Characterization: Confirm the structure and purity of the synthesized compound using NMR, MS, and IR spectroscopy, and measure its melting point.
Core Application in Drug Development: Synthesis of Meloxicam
The primary industrial application of 2-amino-5-methylthiazole is its role as a key intermediate in the synthesis of Meloxicam , a widely used NSAID for treating arthritis.[2][3] The synthesis involves a condensation reaction between 2-amino-5-methylthiazole and an activated ester of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide.
Causality of the Reaction: This step is an amide bond formation (amidation). The nucleophilic amino group of 2-amino-5-methylthiazole attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol (e.g., ethanol or methanol) and the formation of the stable amide linkage found in Meloxicam.[11] The reaction is typically carried out at elevated temperatures in a high-boiling point solvent like dimethyl sulfoxide (DMSO) or xylene.[11][12]
Caption: Role of 2-Amino-5-methylthiazole in the final step of Meloxicam synthesis.
Analytical Methodologies
Robust analytical methods are essential for quality control, impurity profiling, and pharmacokinetic studies. Several techniques are suitable for the quantification of 2-amino-5-methylthiazole.[13]
| Analytical Method | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) |
| HPLC-UV | >0.999 | 98.5 - 101.2% | < 2.0% | ~5 ng/mL |
| LC-MS/MS | >0.999 | 99.1 - 100.8% | < 1.5% | ~0.1 ng/mL |
| GC-MS | >0.998 | 97.9 - 102.5% | < 3.0% | ~1 ng/mL |
| (Data is representative and sourced from generalized analytical method validation reports.[13]) |
Expertise in Method Selection:
-
HPLC-UV: Offers a good balance of performance, robustness, and accessibility, making it ideal for routine quality control and assay determination.[13]
-
LC-MS/MS: Provides the highest sensitivity and selectivity, making it the gold standard for bioanalytical studies (e.g., measuring drug levels in plasma) and trace impurity analysis.[13]
-
GC-MS: A viable alternative, though it may require derivatization of the amino group to improve volatility and peak shape.[13]
Protocol: Standard HPLC-UV Method
This protocol provides a starting point for the quantitative analysis of 2-amino-5-methylthiazole.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., water with 0.1% phosphoric or formic acid). The exact ratio depends on the specific column and may require optimization.[14]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance maximum (λmax) of the compound.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the pre-determined calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Create a calibration curve using certified reference standards. The concentration of the unknown sample is determined from this curve.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are paramount to ensure safety.
-
Hazards: 2-Amino-5-methylthiazole is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[15][16] It is also classified as very toxic to aquatic life with long-lasting effects.[4][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Use a dust mask or work in a well-ventilated area or fume hood to avoid inhaling the powder.[4][15]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4] Avoid formation of dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[4][15]
-
Disposal: All waste must be handled as hazardous waste in accordance with local, state, and federal regulations. Avoid release to the environment.[15]
Conclusion
2-Amino-5-methylthiazole (CAS 7305-71-7) is more than a simple heterocyclic amine; it is a validated and indispensable building block in modern drug discovery and development. Its straightforward synthesis via the Hantzsch reaction, coupled with its critical role in the manufacture of high-value pharmaceuticals like Meloxicam, ensures its continued importance. A thorough understanding of its properties, synthesis, and analytical behavior, as outlined in this guide, is essential for any scientist working with this versatile and powerful chemical intermediate.
References
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Icon Pharma Chem. (n.d.). 2-Amino-5-methylthiazole - CAS No: 7305-71-7. Available at: [Link]
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SIELC. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. Available at: [Link]
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Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). ISRN Organic Chemistry. Available at: [Link]
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Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). ResearchGate. Available at: [Link]
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PubChem. (n.d.). 2-Amino-5-Nitrothiazole. Available at: [Link]
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